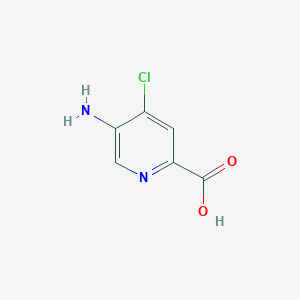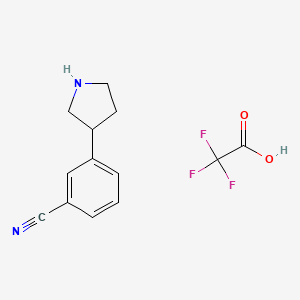
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety, with a trifluoroacetate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate typically involves the reaction of pyrrolidine derivatives with benzonitrile under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological pathways and targets .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, dyes, and pigments .
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, influencing their biological activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine used in medicinal chemistry.
Uniqueness: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives. This makes it a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C13H13F3N2O2 |
|---|---|
Molekulargewicht |
286.25 g/mol |
IUPAC-Name |
3-pyrrolidin-3-ylbenzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H12N2.C2HF3O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;3-2(4,5)1(6)7/h1-3,6,11,13H,4-5,8H2;(H,6,7) |
InChI-Schlüssel |
CCMNEOUJVAKPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CC=CC(=C2)C#N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



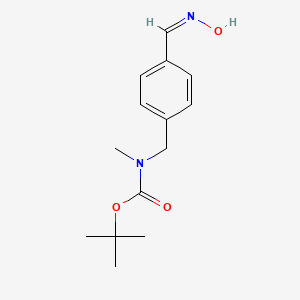
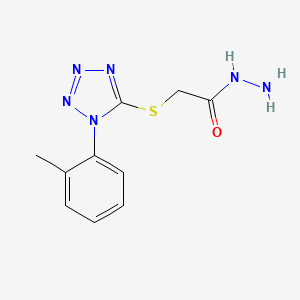
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
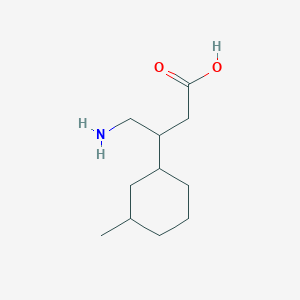

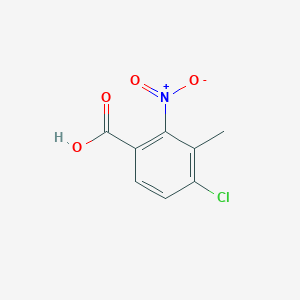
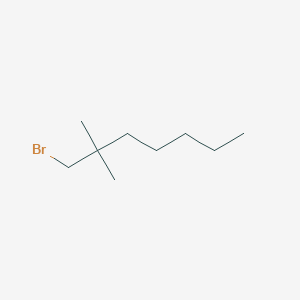
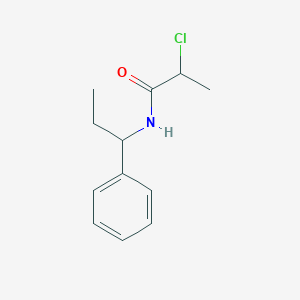

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
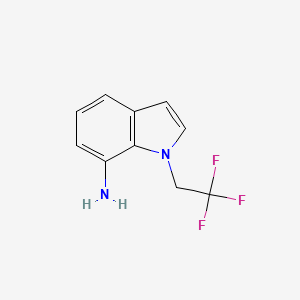
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
